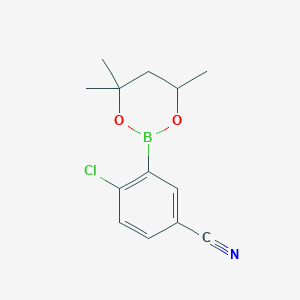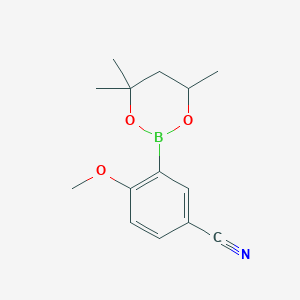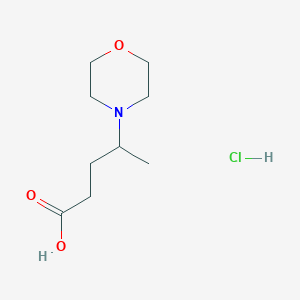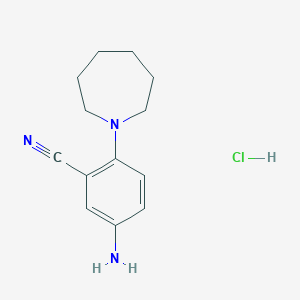
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as 4-Chloro-3-trimethyl-borononitrile, is an organic compound that has been used in a variety of scientific applications. It is a colorless solid that is soluble in organic solvents, such as dichloromethane, acetone, and dimethylformamide. It has a melting point of 75-77°C and a boiling point of 212-213°C. This compound has been studied for its potential applications in catalysis, polymerization, and drug design.
Scientific Research Applications
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrilerimethyl-borononitrile has been studied for its potential applications in catalysis, polymerization, and drug design. It has been used as a catalyst in the synthesis of polymers, such as polyimides. It has also been used as a catalyst in the synthesis of pharmaceuticals, such as anti-cancer drugs. Additionally, it has been used in the synthesis of organic compounds, such as amines and alcohols.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrilerimethyl-borononitrile is not yet fully understood. However, it is believed to act as a Lewis acid, which is capable of forming a covalent bond with a Lewis base, such as an amine or alcohol. This covalent bond can then be used to facilitate the formation of other covalent bonds, such as those between two carbon atoms. This can lead to the formation of polymers or other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrilerimethyl-borononitrile have not yet been studied. Therefore, it is not known if there are any potential adverse effects associated with its use.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrilerimethyl-borononitrile in laboratory experiments include its low cost, its ease of synthesis, and its ability to catalyze the formation of covalent bonds. The main limitation of this compound is that its mechanism of action is not yet fully understood.
Future Directions
Future research should focus on further understanding the mechanism of action of 4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrilerimethyl-borononitrile, as well as its potential applications in catalysis, polymerization, and drug design. Additionally, further research should be conducted to determine the biochemical and physiological effects of this compound. Finally, further research should be conducted to explore the potential uses of this compound in other fields, such as materials science and nanotechnology.
Synthesis Methods
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrilerimethyl-borononitrile can be synthesized from the reaction of 4-chlorobenzonitrile and trimethylboron. The reaction is carried out in a solvent, such as dimethylformamide, at a temperature of 100-110°C. The reaction is catalyzed by a base, such as sodium hydroxide. The product is then isolated and purified by recrystallization.
properties
IUPAC Name |
4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClNO2/c1-9-7-13(2,3)18-14(17-9)11-6-10(8-16)4-5-12(11)15/h4-6,9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRJUBLCIRRYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)

![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)






